molecular formula C9H18O B14732092 4-Methyloctan-3-one CAS No. 6137-15-1

4-Methyloctan-3-one

Cat. No.: B14732092
CAS No.: 6137-15-1
M. Wt: 142.24 g/mol
InChI Key: NXWYGZOSQBYIAH-UHFFFAOYSA-N
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Description

4-Methyloctan-3-one is an organic compound with the molecular formula C9H18O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloctan-3-one can be synthesized through several methods. One common synthetic route involves the oxidation of 4-methyloctan-3-ol. This reaction typically uses oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyloct-3-en-2-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions

4-Methyloctan-3-one undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: It can be reduced to 4-methyloctan-3-ol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: 4-Methyloctan-3-ol

    Substitution: Various substituted ketones and alcohols

Scientific Research Applications

4-Methyloctan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyloctan-3-one involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, binding to olfactory receptors in insects and triggering behavioral responses . The exact molecular pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

4-Methyloctan-3-one can be compared with other similar ketones, such as 4-methylpentan-2-one and 4-methylheptan-3-one. These compounds share similar structural features but differ in their chain lengths and branching, which can affect their chemical properties and applications .

    4-Methylpentan-2-one:

    4-Methylheptan-3-one: Used in the synthesis of pharmaceuticals and as a flavoring agent.

This compound is unique due to its specific chain length and branching, which contribute to its distinctive odor and chemical reactivity.

Properties

IUPAC Name

4-methyloctan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-6-7-8(3)9(10)5-2/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWYGZOSQBYIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276379
Record name 4-methyloctan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20754-04-5, 6137-15-1
Record name 3-Methyl-4-octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020754045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-methyloctan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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